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Compound of Interest

L-Aspartic acid sodium salt
Compound Name:
monohydrate

Cat. No.: B1292496

Technical Support Center: Sodium Aspartate
Crystallography

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals encountering
challenges with twinning during the crystal structure determination of sodium aspartate.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: What is crystal twinning and why is it a problem in structure determination?

A: Crystal twinning occurs when two or more separate crystals of the same substance grow
together in a symmetrical, non-random way.[1] The resulting diffraction pattern is a
superposition of the patterns from each twin component, which can complicate or obstruct the
structure solution and refinement process.[2] Key problems include:

« Difficulty in determining the correct unit cell and space group.[3]

» Systematically incorrect intensity measurements for overlapping reflections.[4]
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» High R-factors and poor figures of merit (e.g., R1, wR2, GooF) that cannot be improved with
standard refinement strategies.[2]

« Failure of the structure to solve or refine to a chemically sensible model.[2]
e Appearance of large, inexplicable peaks in the difference electron density map.[2]
Q2: How can | identify potential twinning in my sodium aspartate diffraction data?

A: Several warning signs during data collection and processing can indicate twinning. For
sodium aspartate, which can crystallize in a monoclinic system, be particularly vigilant:

 Indexing Difficulties: The initial determination of the unit cell may fail, or it may yield an
unusually large cell with many systematically absent reflections.[3]

o Pseudo-Symmetry: The crystal may have a metric symmetry higher than its true symmetry.
For example, enantiopure sodium aspartate is monoclinic, but the  angle is very close to
90° (e.g., 90.734°), making it appear pseudo-orthorhombic.[5][6] This is a strong indicator of
potential pseudo-merohedral twinning.

o Poor Refinement Statistics: After solving the structure, if the refinement stalls at high R-
factors (e.g., R1 > 0.10) and the data quality is otherwise good, twinning is a likely cause.[2]

o Reflection Analysis: Visual inspection of the diffraction images may show split spots.[3]
Additionally, after an initial refinement, an analysis of poorly-fitting reflections often shows
that the observed intensities (Fo) are much larger than the calculated intensities (Fc).[7]
Tools like PLATON can analyze these discrepancies to suggest a twin law.[7]

 Intensity Statistics: Statistical tests on reflection intensities can reveal deviations from a
normal distribution, which may suggest twinning.[8][9]

Q3: The diffraction data for my enantiopure sodium aspartate suggests a monoclinic cell with a
3 angle near 90°. Why is this a red flag?

A: A monoclinic cell with a 3 angle near 90° can mimic an orthorhombic lattice.[6] This situation
can lead to pseudo-merohedral twinning, where the reciprocal lattices of the different twin
domains nearly perfectly overlap.[5] The twinning operation is often a simple twofold rotation
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that is not a symmetry element of the monoclinic space group but is a symmetry element of the
higher-symmetry pseudo-orthorhombic lattice.[5][10] Failure to account for this can make
structure solution and refinement impossible.

Q4: How do | use software to determine the twin law for sodium aspartate?

A: Programs like PLATON are highly effective for identifying potential twin laws after an initial,
possibly poor, refinement.[7] The TwinRotMat routine in PLATON, for example, analyzes
reflections where the observed structure factor is much larger than the calculated one (Fo >>
Fc).[7] It assumes these discrepancies are due to overlap from a strong reflection from a
second twin domain and systematically searches for a rotation matrix that relates the two
domains.[7] The program will suggest the most likely twin matrix and an estimated twin
component ratio (BASF).

Q5: How do | perform a twin refinement in a program like SHELXL?

A: Once a twin law (represented by a 3x3 matrix) is identified, you can incorporate it into the
refinement using specific instructions in the .ins file for SHELXL.[11]

o TWIN: This instruction is used to input the twin matrix. For a twofold rotation around the c-
axis in a pseudo-orthorhombic case, the matrix might be -1 000 -1 0 0 0 1. The specific
matrix must be determined from your data.[11]

o BASF: This instruction refines the scale factors of the twin components. For a two-
component twin, you would provide one parameter (e.g., BASF 0.5) which SHELXL will
refine. The sum of the components must equal 1.[11] The refinement then proceeds by
calculating structure factors that are a weighted sum of the contributions from each twin
domain and refining the model against the observed data.[11]

Data Presentation: Impact of Twin Refinement

The successful application of a twin refinement protocol can dramatically improve the
crystallographic model and its associated quality metrics. The table below shows
representative data for enantiopure monosodium L-aspartate monohydrate, which suffers from
severe twinning.[5]
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Before Twin Refinement After Twin Refinement
Parameter . L. .
(Pseudo-Orthorhombic) (Monoclinic with Twin Law)
Crystal System Orthorhombic Monoclinic
Space Group P212121 P21
B angle (°) 90 90.734(3)

~0.15 - 0.20 (typical for
R1 [l > 20(1)] ) 0.0351
incorrect model)

> 0.40 (typical for incorrect
wR2 (all data) del) 0.0881
mode

) > 2.0 (typical for incorrect
Goodness-of-Fit (GooF) 1.061
model)

Twin Fraction (BASF) N/A 0.445(2)

Data adapted from the study of
enantiopure sodium aspartate,
which was severely affected by
twinning.[5] The "Before"
values are illustrative of typical
results when twinning is
ignored in a pseudo-symmetric

case.

Experimental Protocols

Protocol: Identification and Refinement of a Twinned
Sodium Aspartate Crystal

This protocol outlines the workflow for handling a suspected case of twinning in sodium
aspartate using common crystallographic software.

o Data Collection & Initial Processing:
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o Collect a complete dataset. During integration, note any warnings about poor spot shapes
or a high percentage of un-indexed reflections.

o Determine the Laue group and attempt space group determination. If the crystal is
monoclinic but shows pseudo-orthorhombic metrics ( = 90°), proceed with high suspicion
of twinning.

e Initial Structure Solution & Refinement:
o Attempt to solve the structure in the lower symmetry space group (e.g., monoclinic P21).

o Perform an initial isotropic refinement. If the R-factors are high (e.g., R1 > 0.15) and there
are large residual density peaks, twinning is the probable cause.

e Twin Law Identification with PLATON:
o Use the output files from the poor refinement (.fcf file) as input for PLATON.[7]
o Run the TwinRotMat analysis routine.[7]

o PLATON will analyze the worst-fitting reflections and suggest a potential twin matrix and
an estimated twin fraction. Note this matrix for the next step.

e Twin Refinement with SHELXL:
o Edit the SHELXL .ins file from the previous poor refinement.

o Add the TWIN instruction followed by the 9 elements of the matrix suggested by PLATON.
[12]

o Add the BASF instruction with an initial estimate for the second twin component's scale
factor (e.g., BASF 0.45).[12]

o Run the refinement (L.S. 10). The R-factors should drop significantly. The refined BASF
value will indicate the volume percentage of the two twin domains.

¢ Final Model Validation:
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o After the twin refinement converges, check the model. The residual density map should be
much cleaner, and anisotropic displacement parameters should be reasonable.

o Validate the final structure using tools like CheckCIF to ensure the model is chemically and
crystallographically sound.

Workflow Visualization

The following diagram illustrates the logical workflow for identifying and handling
crystallographic twinning.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Data Acquisition & Initial Processing

1. Data Collection

2. Indexing & Space
Group Determination

3. Initial Structure
Solution & Refinement

Twinning| Analysis

4. Check for Twinning?
(High R-factors, Pseudo-symmetry)

No Yes

Refinement Pathways

5. Determine Twin Law
(e.g., PLATON)

Standard Anisotropic
Refinement

6. Refine with TWIN & BASF
(e.g., SHELXL)

Finalization

7. Structure Validation

& Deposition

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1292496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Caption: Workflow for crystallographic analysis with a decision point for handling potential
twinning.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Crystal twinning - Wikipedia [en.wikipedia.org]
e 2. Chemical Crystallography [xtl.ox.ac.uk]
e 3. chem.purdue.edu [chem.purdue.edu]

¢ 4. Optimizing the refinement of merohedrally twinned P61 HIV-1 protease—inhibitor cocrystal
structures - PMC [pmc.ncbi.nim.nih.gov]

e 5. research-portal.uu.nl [research-portal.uu.nl]

e 6. MaThCryst: Crystal twinning - International Union of Crystallography, Commission on
Mathematical and Theoretical Crystallography [crystallography.fr]

e 7. TwinRotMat [platonsoft.nl]

e 8. journals.iucr.org [journals.iucr.org]

e 9. researchgate.net [researchgate.net]

e 10. Twinned l-aspartic acid - PMC [pmc.ncbi.nim.nih.gov]

e 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
e 12. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]

 To cite this document: BenchChem. [Controlling for twinning in sodium aspartate crystal
structure determination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292496#controlling-for-twinning-in-sodium-
aspartate-crystal-structure-determination]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1292496?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Crystal_twinning
https://www.xtl.ox.ac.uk/crystalsmanual-twinning.html
https://www.chem.purdue.edu/xray/docs/TwinningUserGuide_09Dec2016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7057220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7057220/
https://research-portal.uu.nl/files/264855123/crystals-15-00521.pdf
https://www.crystallography.fr/mathcryst/twins.htm
https://www.crystallography.fr/mathcryst/twins.htm
http://www.platonsoft.nl/platon/pl000417.html
https://journals.iucr.org/paper?ba5089
https://www.researchgate.net/publication/7402044_Intensity_statistics_in_twinned_crystals_with_examples_from_the_PDB
https://pmc.ncbi.nlm.nih.gov/articles/PMC12598892/
http://cad4.cpac.washington.edu/structures/software/WinGX/manuals/shelxl6.pdf
https://wiki.uni-konstanz.de/ccp4/index.php?title=SHELXL&mobileaction=toggle_view_desktop
https://www.benchchem.com/product/b1292496#controlling-for-twinning-in-sodium-aspartate-crystal-structure-determination
https://www.benchchem.com/product/b1292496#controlling-for-twinning-in-sodium-aspartate-crystal-structure-determination
https://www.benchchem.com/product/b1292496#controlling-for-twinning-in-sodium-aspartate-crystal-structure-determination
https://www.benchchem.com/product/b1292496#controlling-for-twinning-in-sodium-aspartate-crystal-structure-determination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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